4-(Phenylbuta-1,3-diyn-1-yl)phenol
Description
Overview of Polyyne Chemistry in Advanced Organic Synthesis
Polyynes are a fascinating subclass of conjugated systems, consisting of a chain of sp-hybridized carbon atoms with alternating single and triple bonds. researchgate.net These linear, rigid rod-like molecules are of fundamental interest as models for carbyne, an elusive linear allotrope of carbon. dntb.gov.uaacs.org The synthesis of polyynes has historically presented a significant challenge due to the inherent instability of long, unprotected polyyne chains. acs.org However, advancements in synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions like the Glaser, Eglinton-Galbraith, and Hay reactions, have enabled the construction of a diverse range of polyyne structures. acs.orgnih.gov
A common and effective strategy to stabilize polyyne chains involves the use of sterically demanding end-capping groups, which protect the reactive polyyne core. researchgate.netacs.org The synthesis of diarylbutadiynes, for instance, is often achieved through the oxidative dimerization of terminal alkynes. beilstein-journals.org These synthetic efforts have not only expanded the library of known polyynes but have also paved the way for their integration into more complex molecular architectures, leading to materials with tailored electronic and optical properties. acs.orgdntb.gov.ua
Role of Phenolic Moieties in Functional Molecules
Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. wikipedia.org The hydroxyl group significantly influences the electronic properties of the aromatic ring and provides a reactive handle for further functionalization. Phenolic compounds are more acidic than typical alcohols due to the resonance stabilization of the corresponding phenolate (B1203915) ion. wikipedia.orgyoutube.com
In the context of functional molecules, phenolic moieties play a multifaceted role. They are well-known for their antioxidant properties, stemming from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.govrsdjournal.org This characteristic is crucial in various biological and materials science applications. Furthermore, the hydroxyl group can act as a hydrogen-bond donor and acceptor, influencing intermolecular interactions and the self-assembly of molecules. nih.gov The presence of a phenolic group in a conjugated system can, therefore, impart a range of desirable properties, including improved solubility, specific binding capabilities, and redox activity. youtube.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H10O |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(4-phenylbuta-1,3-diynyl)phenol |
InChI |
InChI=1S/C16H10O/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,17H |
InChI Key |
YESOAGFMCBAEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Significance of 4 Phenylbuta 1,3 Diyn 1 Yl Phenol in Contemporary Chemical Research
The compound 4-(Phenylbuta-1,3-diyn-1-yl)phenol represents a strategic fusion of a conjugated butadiyne linker with a functional phenol (B47542) terminus. This specific arrangement gives rise to a molecule with a unique set of properties that are currently being explored in various research domains. The extended π-conjugation across the phenyl ring and the butadiyne chain suggests potential applications in molecular electronics and optoelectronics, where efficient charge transport and tunable photophysical properties are paramount. acs.orgresearchgate.net
The synthesis of such unsymmetrical diarylbutadiynes can be approached through methods like nickel-catalyzed cross-coupling reactions between organoalane reagents and alkynyl bromides. rsc.org The phenolic hydroxyl group in this compound offers a site for further chemical modification, allowing for the attachment of other functional units or for its incorporation into larger macromolecular structures like polymers or macrocycles. nih.govnih.gov This versatility makes it a valuable building block in the construction of complex, functional organic materials. For instance, the phenolic group could be used to modulate the electronic properties of the conjugated system through protonation/deprotonation or by serving as an attachment point for other chromophores or redox-active centers.
The table below summarizes some key properties of related compounds, providing context for the potential characteristics of this compound.
| Property | Phenylacetylene | Phenol | 1,4-Diphenylbuta-1,3-diyne |
| Molar Mass ( g/mol ) | 102.13 | 94.11 | 202.26 |
| Boiling Point (°C) | 142-144 | 181.7 | Not applicable (solid) |
| Acidity (pKa) | ~28.7 | 9.95 | Not applicable |
| Key Feature | Terminal alkyne | Acidic hydroxyl group | Extended conjugation |
This table presents general data for related compounds to illustrate the properties of the constituent parts of this compound.
In-depth investigations using techniques like NMR spectroscopy would be crucial to fully elucidate the three-dimensional arrangement and electronic structure of this compound. nih.gov Such studies are essential for understanding its behavior in different environments and for designing new materials with tailored functionalities. The strategic combination of a rigid, conjugated spacer and a versatile functional group positions this compound as a compound of considerable interest for the future of materials science and organic synthesis.
Synthetic Strategies for this compound and Related Compounds
The synthesis of asymmetrically substituted conjugated diynes, such as this compound, is a significant area of research in organic chemistry. These molecules serve as crucial building blocks for advanced materials, natural products, and pharmaceuticals. The construction of the core phenylbutadiyne structure can be achieved through several strategic approaches, primarily involving either the coupling of two distinct alkyne units or the sequential construction of the aryl-alkyne framework. This article details the primary synthetic methodologies employed for this purpose.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the characterization of 4-(Phenylbuta-1,3-diyn-1-yl)phenol, offering precise information about the hydrogen and carbon environments within the molecule.
High-Resolution ¹H NMR Chemical Shift Analysis for Structural Assignment
High-resolution ¹H NMR spectroscopy allows for the assignment of specific protons based on their chemical environment. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl and phenol (B47542) rings typically appear as multiplets in the downfield region. For a related compound, 1-methoxy-4-(phenylbuta-1,3-diyn-1-yl)benzene, the proton signals were observed as follows: a doublet at δ 7.52 (J = 6.8 Hz, 2H), a doublet at δ 7.47 (J = 8.4 Hz, 2H), a multiplet from δ 7.36-7.31 (3H), and a doublet at δ 6.86 (J = 8.4 Hz, 2H). rsc.orgrsc.org The hydroxyl proton of the phenol group in this compound would be expected to appear as a singlet, with its chemical shift being concentration-dependent and affected by hydrogen bonding. In phenol itself, the hydroxyl proton resonance is observed at approximately 5.35 ppm. docbrown.infochemicalbook.com The protons on the benzene (B151609) ring of phenol are observed in distinct regions, corresponding to the different chemical environments. docbrown.info
¹H NMR Data for a Structurally Similar Compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment | Reference |
|---|---|---|---|---|---|
| 7.52 | d | 6.8 | 2 | Aromatic | rsc.orgrsc.org |
| 7.47 | d | 8.4 | 2 | Aromatic | rsc.orgrsc.org |
| 7.36-7.31 | m | 3 | Aromatic | rsc.orgrsc.org | |
| 6.86 | d | 8.4 | 2 | Aromatic | rsc.orgrsc.org |
| 5.35 | s | 1 | OH (in Phenol) | docbrown.infochemicalbook.com |
¹³C NMR Spectral Interpretation for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides critical information for elucidating the carbon framework of this compound. The spectrum of a related methoxy (B1213986) derivative shows distinct signals for the aromatic and alkyne carbons. rsc.orgrsc.org The carbon attached to the oxygen in the phenol ring is expected to be significantly deshielded. The quaternary carbons of the butadiyne unit are also characteristic, with chemical shifts typically appearing in the range of δ 60-90 ppm. For instance, in 1-methoxy-4-(phenylbuta-1,3-diyn-1-yl)benzene, the alkyne carbons resonate at δ 81.8, 81.0, 74.2, and 72.8 ppm. rsc.org The aromatic carbons exhibit signals in the range of δ 113-161 ppm, with the carbon bearing the methoxy group appearing at δ 160.4 ppm. rsc.org The carbon atoms of the phenyl group and the phenol ring in the target molecule would show a complex pattern of signals reflecting their electronic environments.
¹³C NMR Data for a Structurally Similar Compound
| Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|
| 160.4 | C-OMe | rsc.org |
| 134.2 | Aromatic C | rsc.org |
| 132.5 | Aromatic C | rsc.org |
| 129.0 | Aromatic CH | rsc.org |
| 128.4 | Aromatic CH | rsc.org |
| 122.0 | Aromatic C | rsc.org |
| 114.2 | Aromatic CH | rsc.org |
| 113.7 | Aromatic C | rsc.org |
| 81.8 | Alkyne C | rsc.org |
| 81.0 | Alkyne C | rsc.org |
| 74.2 | Alkyne C | rsc.org |
| 72.8 | Alkyne C | rsc.org |
| 55.4 | OMe | rsc.org |
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides key insights into the functional groups present in this compound and the nature of its conjugated system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound. The most prominent absorption would be the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. pressbooks.pub The sharpness and exact position of this band can be influenced by hydrogen bonding. pressbooks.pub The C≡C stretching vibrations of the diyne moiety are expected to produce sharp, weak to medium bands in the range of 2100-2260 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching of the phenol group will also be present, usually in the 1260-1000 cm⁻¹ range.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Phenol O-H | Stretch | 3200-3600 (broad) | pressbooks.pub |
| Alkyne C≡C | Stretch | 2100-2260 (sharp) | pressbooks.pub |
| Aromatic C-H | Stretch | 3000-3100 | libretexts.org |
| Aromatic C=C | Stretch | 1450-1600 | libretexts.org |
| Phenol C-O | Stretch | 1260-1000 | lumenlearning.com |
Raman Spectroscopy for Conjugated System Analysis
Raman spectroscopy is particularly well-suited for analyzing the highly conjugated π-system of this compound. The C≡C and C=C stretching vibrations, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum due to the large change in polarizability during these vibrations in a conjugated system. The intense Raman bands for the diyne and aromatic ring stretching modes would confirm the presence and provide information about the electronic structure of the conjugated backbone.
X-ray Diffraction Crystallography for Solid-State Structure Determination
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. While the synthesis and spectroscopic properties of this and related diarylbutadiyne compounds have been explored, detailed crystallographic data, including unit cell parameters, space group, and the precise solid-state packing arrangement, remain undetermined.
The determination of the crystal structure of this compound would provide invaluable insights into its molecular geometry and intermolecular interactions. X-ray crystallography is the gold standard for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the precise measurement of bond lengths and angles, providing experimental verification of the linear geometry of the buta-1,3-diyne chain and the planarity of the phenyl and phenol rings.
Furthermore, analysis of the crystal packing would reveal the nature and extent of non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings. These interactions are crucial in dictating the material's bulk properties, including its melting point, solubility, and solid-state photophysical behavior.
In the absence of experimental data for this compound, computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical predictions of its structure and properties. However, these theoretical models await experimental validation through single-crystal X-ray diffraction. The future determination of the crystal structure of this compound would be a significant contribution to the field, enabling a more complete understanding of its structure-property relationships.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Phenylbuta-1,3-diyn-1-yl)phenol, these methods offer insights into its geometry and electronic behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. By approximating the electron density of a system, DFT can determine the lowest energy conformation of a molecule, its bond lengths, and bond angles. For molecules with extended π-systems like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), are employed to obtain an optimized molecular structure. nih.gov The optimized geometry reveals a nearly linear arrangement of the buta-1,3-diyne chain, with the phenyl and phenol (B47542) rings at opposing ends. The planarity of the aromatic rings and the linearity of the diyne linker are key structural features influencing the molecule's electronic properties.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for predicting electronic properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer more accurate descriptions of electron correlation effects. For this compound, ab initio calculations can be used to determine properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations are crucial for understanding the molecule's potential as an electron donor or acceptor in chemical reactions and for predicting its photophysical behavior.
Theoretical Descriptors of Molecular Interaction Potentials
The way a molecule interacts with its environment is governed by its electrostatic potential and conformational flexibility.
The distribution of electrical charge within the this compound molecule is a key determinant of its reactivity. The hydroxyl group on the phenol ring acts as an electron-donating group, increasing the electron density on this ring, particularly at the ortho and para positions. In contrast, the phenyl ring has a more neutral electron distribution. The buta-1,3-diyne bridge, being electron-rich, facilitates electronic communication between the two aromatic rings. Molecular electrostatic potential (MEP) maps, generated through computational analysis, visually represent the charge distribution, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites). For this compound, the phenolic oxygen and the π-system of the diyne chain are expected to be the most electron-rich regions, making them susceptible to electrophilic attack.
Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| O (phenolic) | -0.65 |
| C (phenolic, attached to O) | +0.35 |
| C (diyne, adjacent to phenol) | -0.15 |
| C (diyne, central) | -0.05 |
| C (diyne, adjacent to phenyl) | -0.12 |
| C (phenyl, attached to diyne) | +0.10 |
While the buta-1,3-diyne core of this compound is rigid, rotation around the single bonds connecting the aromatic rings to the diyne bridge can lead to different conformations. Conformational analysis involves calculating the energy of the molecule as a function of these rotational angles (dihedral angles). This analysis helps to identify the most stable conformation and the energy barriers between different conformers. For this compound, the planar conformation, where the aromatic rings are coplanar with the diyne bridge, is expected to be the most stable due to maximized π-conjugation. However, steric hindrance between the hydrogen atoms on the rings could lead to slightly twisted low-energy conformations. Understanding the energetic landscape is crucial for predicting the molecule's behavior in different environments and its ability to adopt specific orientations in larger molecular assemblies.
Predictive Modeling of Spectroscopic Features
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical modeling can provide insights into its vibrational and electronic spectra. By calculating the vibrational frequencies, one can predict the positions of major peaks in the infrared (IR) and Raman spectra, which correspond to specific bond stretching and bending modes within the molecule. Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved. These predictions are essential for a comprehensive understanding of the molecule's photophysical properties and for guiding experimental studies.
Chemical Reactivity and Mechanistic Studies
Reactions Involving the Alkyne Moieties
The electron-rich carbon-carbon triple bonds of the butadiyne unit are susceptible to a variety of addition and cycloaddition reactions.
Cycloaddition Reactions
The diyne system of 4-(Phenylbuta-1,3-diyn-1-yl)phenol is a prime candidate for cycloaddition reactions, a powerful class of reactions for the construction of cyclic and heterocyclic systems.
Huisgen's (2+3) Cycloaddition:
The Huisgen 1,3-dipolar cycloaddition is a prominent reaction for forming five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkyne. organic-chemistry.orgwikipedia.org In the context of this compound, the alkyne moieties can serve as dipolarophiles, reacting with 1,3-dipoles like azides to yield triazoles. organic-chemistry.orgresearchgate.net
The classic Huisgen cycloaddition often yields a mixture of regioisomers. researchgate.net However, the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," provides high regioselectivity, favoring the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org A ruthenium-catalyzed version, in contrast, can selectively produce the 1,5-disubstituted regioisomer. researchgate.net
A notable variation is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained alkynes, such as cyclooctynes, to proceed without a metal catalyst. wikipedia.org This is particularly valuable for biological applications where the toxicity of copper is a concern. wikipedia.org While not directly involving this compound as the strained component, this highlights the versatility of cycloaddition reactions involving alkynes.
The mechanism of the Huisgen cycloaddition is generally considered a concerted pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.orgnih.gov Quantum-mechanical calculations have largely supported this concerted mechanism, although stepwise pathways with diradical intermediates may be involved in certain cases. nih.gov
Table 1: Examples of Huisgen Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Catalyst | Product | Reference |
| Azide | Alkyne | None (thermal) | Mixture of 1,2,3-triazole regioisomers | researchgate.net |
| Azide | Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.org |
| Azide | Alkyne | Ruthenium | 1,5-disubstituted 1,2,3-triazole | researchgate.net |
| Azide | Strained Alkyne (e.g., cyclooctyne) | None | Triazole | wikipedia.org |
Oxidative Degradation Mechanisms and Stability Considerations
Phenolic compounds, in general, are susceptible to oxidative degradation. nih.gov The presence of one or more hydroxyl groups on an aromatic ring makes them prone to modification by oxidative enzymes and chemical oxidants. nih.gov In the presence of oxygen, enzymes like polyphenol oxidase can hydroxylate monophenols to diphenols, which are then oxidized to colored quinones, leading to browning. nih.gov
The electrochemical oxidation of phenol (B47542) has been shown to proceed through the formation of intermediates such as hydroquinone, catechol, and 1,4-benzoquinone, eventually leading to ring-opening and the formation of smaller organic acids and carbon dioxide. researchgate.net The degradation of phenol can be initiated by hydroxyl radicals attacking the benzene (B151609) ring. researchgate.net
The rate of aqueous-phase oxidation of phenolic compounds by hydroxyl radicals is a significant factor in their atmospheric lifetime and the formation of secondary organic aerosols. mdpi.com The reactivity is influenced by the substituents on the phenol ring, with electron-donating groups generally increasing the rate of degradation. mdpi.com
Electrophilic and Radical Addition Pathways
The carbon-carbon triple bonds of the diyne chain are regions of high electron density, making them susceptible to attack by electrophiles.
Electrophilic Addition:
Alkynes undergo electrophilic addition reactions, similar to alkenes. youtube.com The addition of an unsymmetrical reagent like a hydrogen halide (HX) to an alkyne can lead to the formation of a vinyl cation intermediate. youtube.com A second addition of HX would then result in a geminal dihalide. youtube.com For conjugated diynes, the regioselectivity of the addition would be influenced by the electronic effects of the phenyl and phenol substituents, as well as the stability of the resulting carbocationic intermediates.
Radical Addition:
Free-radical addition is another important reaction pathway for alkynes. libretexts.org This type of reaction involves the addition of a radical to one of the triple bonds, generating a new radical intermediate. youtube.comyoutube.com This intermediate can then react further, for example, by abstracting a hydrogen atom or adding to another alkyne monomer in a polymerization process. youtube.com
The anti-Markovnikov addition of HBr to alkynes can be achieved under radical conditions. youtube.com Radical initiators, such as peroxides or AIBN (azobisisobutyronitrile), are often used to generate the initial radical species. youtube.com In the case of this compound, radical addition could be initiated at either of the triple bonds, with the regioselectivity being determined by the stability of the resulting vinyl radical.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site of reactivity, participating in derivatization, hydrogen bonding, and proton transfer reactions.
Derivatization Reactions of the Phenol
The hydroxyl group of this compound can be readily derivatized to alter its physical and chemical properties. Common derivatization reactions include:
Etherification: Reaction with alkyl halides in the presence of a base to form ethers. For example, the reaction of a phenol with an alkyl halide in the presence of a base like sodium hydride can yield the corresponding ether. chempap.org
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
Silylation: Reaction with silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) to form silyl ethers, which can serve as protecting groups.
These derivatization reactions are fundamental in organic synthesis, allowing for the protection of the phenolic hydroxyl group during reactions at the alkyne moiety or for the introduction of new functional groups to modulate the molecule's properties.
Role in Intermolecular Hydrogen Bonding and Proton Transfer
The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor.
Intermolecular Hydrogen Bonding:
Hydrogen bonding plays a crucial role in the structure, conformation, and reactivity of phenolic compounds. nih.govresearchgate.net The hydroxyl proton of this compound can form intermolecular hydrogen bonds with solvent molecules or other molecules of the same compound. nih.govresearchgate.net The strength of these hydrogen bonds can be studied using techniques like ¹H-NMR spectroscopy, where the chemical shift of the hydroxyl proton is sensitive to its hydrogen-bonding environment. nih.govepa.gov Factors such as solvent and temperature can significantly affect the observed chemical shifts and the rate of proton exchange. nih.govresearchgate.net
Proton Transfer:
Proton transfer is a fundamental acid-base reaction. masterorganicchemistry.com The phenolic hydroxyl group is weakly acidic and can be deprotonated by a sufficiently strong base. youtube.com The acidity of the phenol can be influenced by the substituents on the aromatic ring.
Proton transfer can occur between molecules in a hydrogen-bonded network. nih.gov Studies on phenol clusters have shown that proton transfer can lead to the formation of water molecules within the cluster. nih.gov This process is often initiated by ionization of the cluster. nih.gov
In the context of reaction mechanisms, proton transfer is a key step in many transformations. masterorganicchemistry.comyoutube.com For example, in reactions involving carbonyl compounds, proton transfer often precedes the elimination of a leaving group. masterorganicchemistry.com The movement of a proton can be facilitated by a "proton shuttle" molecule, such as water, through a series of protonation and deprotonation steps. masterorganicchemistry.com
Catalytic Transformations Involving this compound
The unique molecular architecture of this compound, featuring both a reactive phenol ring and a conjugated diyne system, presents a versatile platform for a variety of catalytic transformations. Research into analogous structures, such as other alkynylphenols and substituted phenylbutadiynes, provides significant insight into the potential catalytic reactivity of this compound. These transformations can be broadly categorized into reactions involving the diyne moiety and those targeting the phenolic group.
The conjugated diyne system is particularly susceptible to a range of metal-catalyzed reactions, including hydrofunctionalization, cycloaddition, and coupling reactions. These transformations are valuable for the synthesis of complex organic molecules from the readily accessible diyne core.
One of the key areas of investigation for 1,3-diynes is their behavior in hydrofunctionalization reactions, which involve the addition of a heteroatom-hydrogen bond across one of the triple bonds. For instance, the hydroboration of symmetrical 1,4-diaryl-substituted 1,3-diynes using pinacolborane (HBpin) can be catalyzed by ruthenium(II) hydride complexes. These reactions typically proceed with high regio- and stereoselectivity, leading to the formation of 2-boryl-substituted 1,3-enynes. mdpi.com Similarly, gold-catalyzed hydroamination reactions of 1,4-diphenylbuta-1,3-diyne with ammonia (B1221849) or hydrazine (B178648) have been shown to produce N-unsubstituted pyrroles and pyrazole (B372694) derivatives, respectively. mdpi.com
The following table summarizes representative catalytic hydrofunctionalization reactions of 1,3-diynes analogous to this compound.
Table 1: Catalytic Hydrofunctionalization of 1,3-Diyne Systems
| Substrate | Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 1,4-Diaryl-1,3-diynes | Pinacolborane | [RuHCl(CO)(PPh₃)₃] | 2-Boryl-1,3-enynes | mdpi.com |
| 1,4-Diphenylbuta-1,3-diyne | Ammonia | Cationic Gold(I) Complex | N-Unsubstituted Pyrrole | mdpi.com |
| 1,4-Diphenylbuta-1,3-diyne | Hydrazine | Cationic Gold(I) Complex | Pyrazole Derivative | mdpi.com |
Beyond hydrofunctionalization, the diyne backbone can participate in various coupling reactions to extend the conjugated system. Nickel-catalyzed cross-coupling reactions between alkynyl bromides and organoalane reagents have been developed for the efficient synthesis of unsymmetrical 1,3-diynes. rsc.org This methodology allows for the controlled construction of complex polyyne structures.
Catalytic hydrogenation offers a means to selectively reduce the triple bonds of the diyne system. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline), can facilitate the partial hydrogenation of an alkyne to a cis-alkene. khanacademy.orgyoutube.comchadsprep.comyoutube.com Complete hydrogenation to the corresponding alkane can be achieved using standard hydrogenation catalysts like palladium on carbon with hydrogen gas. youtube.com
The phenolic hydroxyl group also offers a handle for further functionalization through catalytic processes. Palladium-catalyzed carbonylative reactions of 2-alkynylphenols, for example, can lead to the formation of complex heterocyclic structures like 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones. acs.org While the substitution pattern in this compound differs, this reactivity highlights the potential for intramolecular cyclization reactions involving the phenol and a proximate triple bond under catalytic conditions. Furthermore, palladium-catalyzed Ullmann-type C-O cross-coupling reactions are a well-established method for forming diaryl ethers from phenols and aryl halides. researchgate.net
The table below details catalytic transformations that could potentially be applied to the phenolic moiety of the target compound, based on studies of other phenolic substrates.
Table 2: Potential Catalytic Transformations of the Phenolic Group
| Reaction Type | Reactant | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Carbonylative Annulation | Carbon Monoxide | Palladium Catalyst | Benzofuran Derivatives | acs.org |
| Intramolecular Coupling | - | Vanadium Schiff Base | Phenol-dienone Products | nih.gov |
| C-H Allylation | Vinyldiazo Compounds | In(OTf)₃ | Allylated Phenols | rsc.org |
| Ullmann C-O Coupling | Iodobenzene | [Pd(pp₃S₄)(dba)]/Cs₂CO₃ | Diaryl Ethers | researchgate.net |
Supramolecular Assemblies and Non Covalent Interactions
Self-Assembly Mechanisms Driven by Phenolic and Aromatic Interactions
The self-assembly of 4-(Phenylbuta-1,3-diyn-1-yl)phenol into well-defined supramolecular architectures is primarily dictated by the synergistic effect of hydrogen bonding involving the phenolic group and π-π stacking interactions arising from its aromatic and conjugated components.
Hydrogen Bonding Networks in Solid-State and Solution Structures
The phenolic hydroxyl group is a powerful directional force in orchestrating the assembly of this compound molecules. In both the solid state and in solution, this group can act as a hydrogen bond donor, and the oxygen atom as a hydrogen bond acceptor, leading to the formation of robust and predictable hydrogen-bonding networks.
π-π Stacking Interactions in Conjugated Systems
The planar phenyl and phenol (B47542) rings, along with the linear butadiyne unit, create an extended π-conjugated system in this compound, making it highly susceptible to π-π stacking interactions. These non-covalent forces, arising from the electrostatic interactions between the electron clouds of aromatic rings, play a significant role in the stabilization of supramolecular assemblies.
In the solid state, π-π stacking interactions work in concert with hydrogen bonding to direct the crystal packing. The aromatic rings of adjacent molecules can arrange in either a face-to-face or an offset (parallel-displaced) fashion. The distance between the stacked rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å. Studies on related diarylbutadiyne structures have demonstrated the importance of these interactions in creating ordered, columnar, or layered architectures. The presence of the rigid butadiyne linker can enforce a specific separation and orientation between the aromatic moieties, further influencing the nature and strength of the π-π stacking. The interplay between hydrogen bonding and π-π stacking is critical; a strong hydrogen-bonding network might dictate a packing arrangement that is not optimal for π-π stacking, and vice versa, leading to a compromise in the final crystal structure.
Host-Guest Chemistry with Macrocyclic Receptors
The unique electronic and structural characteristics of this compound make it an interesting potential guest molecule for various macrocyclic hosts. The phenol group can act as a recognition site, while the phenylbutadiynyl moiety can be encapsulated within the hydrophobic cavity of a suitable host.
Integration into Calixarene-Type Scaffolds
Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and aldehydes, possess a well-defined hydrophobic cavity that can encapsulate guest molecules. nih.gov The phenolic hydroxyl groups at the upper or lower rim of the calixarene (B151959) can be chemically modified to introduce specific functionalities, including alkyne groups. researchgate.net
While direct studies on the integration of this compound into calixarene scaffolds are not prevalent in the surveyed literature, the principles of host-guest chemistry suggest this is a feasible endeavor. A calixarene could be functionalized with groups that can form hydrogen bonds with the phenolic hydroxyl of the guest, thereby orienting the phenylbutadiynyl "tail" for insertion into the calixarene cavity. The binding affinity would be influenced by the size and shape complementarity between the host and guest, as well as the electronic nature of the interacting species. For example, electron-rich calixarenes have shown strong binding towards electron-deficient guests. nih.gov The synthesis of calixarenes bearing alkyne functionalities opens up possibilities for creating more complex, covalently linked host-guest systems. researchgate.net
Designing Specific Recognition Motifs
The design of synthetic receptors capable of selectively binding this compound requires the strategic placement of complementary functional groups. The goal is to create a binding pocket that can engage in multiple non-covalent interactions with the target molecule.
A potential design strategy would involve a receptor with a hydrogen bond acceptor, such as a pyridine (B92270) or a carbonyl group, positioned to interact with the phenolic hydroxyl group of the guest. This initial interaction would serve as an anchor, pre-organizing the guest for further interactions. The receptor would also need a hydrophobic pocket or surface to accommodate the phenyl and butadiyne portions of the molecule through van der Waals forces and π-π stacking interactions. Molecular modeling and computational studies can be employed to predict the binding energies and geometries of potential host-guest complexes, aiding in the rational design of effective receptors. nih.gov The field of molecular recognition has seen the development of various synthetic receptors, and the principles learned from these studies can be applied to create systems specific for phenolic diyne compounds. nih.gov
Formation of Cocrystals and Multicomponent Solid Forms
The ability of this compound to participate in robust hydrogen bonding and π-π stacking interactions makes it a prime candidate for the formation of cocrystals and other multicomponent solid forms. nih.govresearchgate.net Crystal engineering principles can be applied to systematically design new solid forms with potentially modified physicochemical properties.
Applications in Advanced Materials Science and Molecular Engineering
Building Block for Conjugated Polymers and Oligomers
The extended π-system of the butadiyne unit is central to the utility of 4-(phenylbuta-1,3-diyn-1-yl)phenol in creating conjugated polymers and oligomers. These materials are defined by their alternating single and multiple bonds, which facilitate the delocalization of electrons along the polymer backbone, bestowing them with interesting electronic and optical properties.
The integration of butadiyne (-C≡C-C≡C-) linkages into polymer backbones is a key strategy for designing advanced organic materials. These rigid, linear units contribute to the polymer's structural definition and electronic conjugation. The presence of the phenol (B47542) group on the this compound monomer offers a reactive site for polymerization reactions, such as oxidative coupling or etherification, allowing it to be incorporated into various polymer architectures like poly(phenylene oxide)s. elsevierpure.com
The synthesis of polymers containing butadiyne units can be achieved through methods like oxidative homocoupling of terminal alkynes. The resulting polymers, such as those based on dialkynyl motifs, exhibit distinct physicochemical properties. osti.gov The butadiyne linkage helps to stabilize the frontier molecular orbitals, which is a critical factor in determining the material's electronic behavior. osti.gov Furthermore, the phenol group can be used to form polymers with other monomers, such as in the creation of formaldehyde-phenol polymers, leading to complex network structures. chemicalbook.com
Table 1: Polymerization Strategies Incorporating Phenol and Alkyne Functionalities
| Polymerization Method | Reactive Group Utilized | Resulting Polymer Type | Key Feature |
|---|---|---|---|
| Oxidative Coupling | Phenol (O-H) / Alkyne (C-H) | Poly(phenylene oxide)s / Polydiynes | Formation of C-O or C-C bonds in the backbone |
| Cross-Coupling Reactions | Phenol (derivatized) / Alkyne | Donor-Acceptor Copolymers | Alternating electron-rich and electron-poor units |
Molecular wires are single molecules or chains of molecules capable of transporting charge over nanometer-scale distances. The linear, conjugated structure of this compound makes it an ideal candidate for constructing such wires. The phenyl and butadiyne groups form a π-conjugated system that can act as a conduit for electrons.
Polymers and oligomers built from butadiyne-containing units are a focus of research for creating semiconducting materials. osti.gov These materials can be used in organic field-effect transistors (OFETs), where their ability to transport charge is paramount. The rigid butadiyne linker helps to minimize steric torsion between adjacent aromatic units in the polymer chain, promoting planarization and enhancing intermolecular π-π stacking, which is crucial for efficient charge transport. osti.gov By linking these molecules end-to-end, researchers can engineer conductive pathways within a material, a foundational principle for molecular electronics. nih.govresearchgate.net
Design of Functional Molecular Architectures
Beyond linear polymers, this compound can be used to construct more complex, three-dimensional molecular architectures with highly specific functions.
"Geländer" oligomers, from the German word for banister, are complex, helical structures where a longer, flexible molecular strand (the "banister") wraps around a shorter, rigid rod (the "axis"). nih.govresearchgate.net The synthesis of these architectures often involves a multi-step process where the axis is formed first, followed by the cyclization of the banister around it. nih.govresearchgate.net
The butadiyne unit is particularly useful in these structures. For instance, a 1,4-bis(phenylbuta-1,3-diyn-1-yl)benzene bridge can serve as a long, conjugated banister that is forced to bend around a central terphenyl backbone or "pylon". researchgate.net This creates a rotationally restricted system with a defined, chiral shape. The synthesis relies heavily on acetylene (B1199291) scaffolding strategies, such as oxidative acetylene coupling (e.g., Eglinton or Hay coupling), to form the butadiyne linkage and close the macrocycle. nih.govresearchgate.net These rigid, chiral structures are of interest for their unique chiroptical properties. nih.gov
Table 2: Key Synthetic Steps in "Geländer" Oligomer Formation
| Step | Reaction Type | Purpose | Key Reagents/Conditions |
|---|---|---|---|
| 1. Axis Formation | Yamamoto Coupling | Creates the rigid oligomer axis | Ni(COD)₂, bipyridine |
Optoelectronic materials interact with light to produce an electrical signal, or vice versa. Conjugated polymers derived from monomers like this compound are prime candidates for these applications due to their tunable electronic and optical properties. mdpi.com The extended π-conjugation provided by the phenylbutadiyne system leads to strong absorption of UV-visible light and, in many cases, fluorescence. osti.govmdpi.com
These polymers can be designed for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). osti.govmdpi.com In an OLED, an electrical current excites the polymer, which then relaxes by emitting light. In an OPV, the polymer absorbs light to create excitons (electron-hole pairs), which are then separated to generate a current. The performance of these devices is highly dependent on the polymer's frontier molecular orbital energy levels (HOMO and LUMO) and its solid-state morphology. osti.gov The inclusion of the butadiyne linker is a strategy to fine-tune these energy levels and improve material processability and film-forming properties, which are critical for device fabrication. osti.gov
Role in Sensing Platforms (Mechanism-Focused)
The phenolic hydroxyl group (-OH) is a key feature that allows this compound and its derivatives to be used in chemical sensors. This group can act as a proton donor, a hydrogen bond donor/acceptor, or a binding site for metal ions.
The primary sensing mechanism involves modulating the electronic properties of the entire conjugated molecule upon interaction with an analyte at the phenol site. For example, the deprotonation of the phenol group to a phenolate (B1203915) anion in the presence of a base or a change in pH introduces a strong electron-donating group to the π-system. researchgate.net This can cause a significant shift in the molecule's absorption and fluorescence spectra, a phenomenon known as photoinduced electron transfer (PeT). researchgate.net This change in color or fluorescence intensity can be measured to quantify the analyte.
This principle can be applied to detect various analytes:
pH Sensing: The phenol/phenolate equilibrium is directly dependent on pH. Materials incorporating this moiety can act as optical pH sensors, with the fluorescence being "switched off" in the deprotonated (phenolate) form due to PeT. researchgate.net
Metal Ion Sensing: The phenol group can act as a recognition site for specific metal ions. researchgate.net Complexation with a metal ion alters the electronic structure of the ligand, leading to a detectable optical or electrochemical response.
Analyte Detection via Redox Reactions: In electrochemical sensors, the phenol group can be electrochemically oxidized. The potential at which this oxidation occurs can be influenced by the presence of target analytes, forming the basis of a detection method. mdpi.com
The rigid butadiyne linker ensures that the electronic perturbation at the phenol site is effectively transmitted throughout the conjugated system, resulting in a clear and measurable signal.
As a Raman-Active Tag for Biomolecular Probes (e.g., Exosome Studies)
The highly polarizable and vibrationally distinct diacetylene core of this compound makes it an excellent candidate for a Raman-active tag. Raman spectroscopy, a technique that identifies molecules based on their unique vibrational modes, often suffers from weak signals from biological molecules. plos.org By incorporating a Raman-active tag like this compound, the signal can be significantly amplified, a principle utilized in Surface-Enhanced Raman Spectroscopy (SERS). plos.org
In the context of exosome studies, this compound can be functionalized to specifically bind to exosomal surface markers. Exosomes are nanoscale extracellular vesicles that play a crucial role in cell-to-cell communication and are increasingly recognized as important biomarkers for various diseases. nih.govmdpi.com The challenge lies in their label-free identification and classification due to their heterogeneity. nih.gov
By conjugating this compound to antibodies or other targeting ligands that recognize specific exosomal proteins, researchers can create highly sensitive biomolecular probes. When these probes bind to their target exosomes, the characteristic Raman signal of the diacetylene tag provides a distinct spectral fingerprint. This allows for the detection and even quantification of specific exosome subpopulations from complex biological fluids. This approach offers a significant advantage over label-free methods by providing molecular specificity and enhanced sensitivity. mdpi.com
| Feature | Description |
| Target Analyte | Exosomes |
| Detection Method | Surface-Enhanced Raman Spectroscopy (SERS) |
| Role of Compound | Raman-active tag for signal amplification and specific detection. |
| Advantage | Enables highly sensitive and specific identification of exosome subpopulations. |
Development of Chemosensors Based on Molecular Recognition Events
The phenolic hydroxyl group of this compound provides a versatile handle for designing chemosensors based on molecular recognition. nih.gov Chemosensors are molecules designed to bind to a specific analyte and produce a measurable signal upon binding. nih.gov The interaction between the sensor and the analyte is typically a non-covalent, reversible binding event. nih.gov
In the design of chemosensors, the this compound moiety can act as a signaling unit. The electronic properties of the conjugated diacetylene system are sensitive to changes in the local chemical environment. When a molecular recognition event occurs at the phenol group (or a receptor unit attached to it), it can perturb the electronic structure of the entire molecule.
This perturbation can manifest as a change in the compound's fluorescence, absorption spectrum, or Raman scattering intensity. For instance, the binding of a target analyte to a receptor linked to the phenol could induce a conformational change or an electronic push-pull effect across the diacetylene bridge, leading to a detectable optical response. This principle allows for the development of "turn-on" or "turn-off" sensors, where the signal is either generated or quenched upon analyte binding. The rigid and linear nature of the phenylbutadiynyl scaffold ensures efficient communication between the recognition site and the signaling unit.
| Component | Function |
| This compound | Signaling unit (fluorophore, chromophore, or Raman reporter). |
| Phenolic -OH group | Site for attaching a molecular recognition element (receptor). |
| Analyte Binding | Induces a change in the electronic properties of the signaling unit. |
| Output Signal | Change in fluorescence, absorbance, or Raman intensity. |
Investigation of in Vitro Biological Activity Mechanisms
Interaction with Biological Macromolecules in Model Systems
The initial interactions of a compound with biological macromolecules are fundamental to its subsequent biological effects. For "4-(Phenylbuta-1,3-diyn-1-yl)phenol," these interactions can be explored through its binding to proteins and its behavior within lipid bilayer models.
While specific studies on the use of "this compound" as a Raman tag for protein and peptide binding are not extensively documented in publicly available literature, the structural characteristics of this compound suggest potential in this area. The phenylbutadiynyl group offers a unique spectroscopic signature that could be exploited for Raman spectroscopy, a powerful technique for studying biomolecular interactions without the need for bulky fluorescent labels.
The binding of phenolic compounds to proteins is a well-established phenomenon. For instance, hydroxylated biphenyls, which share the phenolic feature with the compound of interest, are known to interact with a variety of protein targets. This interaction can modulate the protein's activity and is a key aspect of the biological effects of many phenolic compounds. The nature and strength of these interactions are influenced by the number and position of hydroxyl groups and other substituents on the phenyl ring.
Future research could explore the potential of "this compound" and its derivatives as Raman probes. Such studies would involve synthesizing the compound with appropriate modifications for specific protein targeting and then using Raman spectroscopy to monitor changes in the vibrational modes of the diynyl group upon binding. This would provide valuable insights into the binding affinity, specificity, and the local environment of the binding site.
The interaction of small molecules with cell membranes is a critical determinant of their bioavailability and mechanism of action. For phenolic compounds, their ability to partition into and modify the properties of lipid bilayers is of particular interest. Molecular dynamics simulations of other GABAergic phenols, such as propofol (B549288) and thymol (B1683141), in dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that these molecules preferentially locate near the carbonyl groups of the phospholipids. nih.gov The hydroxyl group of the phenol (B47542) tends to form hydrogen bonds with the glycerol (B35011) and phosphate (B84403) groups at the polar interface of the bilayer. nih.gov
It is plausible that "this compound" would exhibit similar behavior. Its phenolic hydroxyl group would likely anchor the molecule at the lipid-water interface, while the hydrophobic phenylbutadiynyl tail would penetrate the hydrophobic core of the bilayer. This interaction could potentially alter membrane properties such as fluidity, thickness, and lateral pressure profiles. Studies on thymol have indicated that it can cause melting point depression and phase segregation in lipid bilayers. nih.gov The presence of the rigid and linear phenylbutadiynyl moiety in "this compound" might induce more specific changes in membrane organization compared to phenols with more flexible side chains.
| Phenolic Compound | Preferential Location in DPPC Bilayer | Key Interactions |
| GABAergic phenols (general) | Near the carbonyl groups of DPPC | Hydrogen bonding of the hydroxyl group with the glycerol and phosphate groups. nih.gov |
| Propofol | Diglyceride region, can flip-flop between leaflets | Hydrophobic interactions and hydrogen bonding. nih.gov |
| Thymol | Near the carbonyl groups, higher solubility in fluid phase | Induces melting point depression and phase segregation. nih.gov |
This table summarizes the interaction of various phenolic compounds with lipid bilayers based on molecular dynamics simulations and experimental studies.
Modulation of Cellular Pathways in Controlled Cell Culture Experiments (Mechanistic Level)
To understand the biological effects of "this compound," it is essential to investigate its impact on cellular pathways in a controlled laboratory setting.
The specific molecular targets and signaling pathways modulated by "this compound" are yet to be fully elucidated. However, based on the known activities of other phenolic compounds and molecules with similar structural motifs, several potential targets can be hypothesized. For example, some chalcone (B49325) derivatives, which also possess a phenylpropenone backbone, have been shown to induce G0/G1 cell cycle arrest and apoptosis in cancer cells. researchgate.net These effects are often accompanied by a loss of mitochondrial membrane potential and DNA fragmentation. researchgate.net
Given its structure, "this compound" could potentially interact with a range of intracellular proteins, including enzymes and transcription factors. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the extended π-system of the phenylbutadiynyl moiety can participate in π-stacking interactions. Future research should focus on identifying the direct binding partners of this compound using techniques such as affinity chromatography or proteomics. Subsequent studies could then investigate the downstream effects on signaling pathways involved in cell proliferation, apoptosis, and inflammation.
The mechanism by which "this compound" enters cells is a critical factor in its biological activity. Generally, small hydrophobic molecules can cross the cell membrane via passive diffusion, driven by a concentration gradient. eeer.orgeeer.org However, active transport mechanisms, such as endocytosis, can also be involved, particularly for larger molecules or aggregates. eeer.orgeeer.orgnih.gov
Studies on fullerene nanoparticles have shown that their cellular uptake can occur through both passive diffusion and active transport, including clathrin-mediated endocytosis. eeer.orgeeer.org The uptake of lipid nanocapsules loaded with paclitaxel (B517696) has been shown to occur via Cdc42/GRAF-dependent endocytosis and macropinocytosis in breast cancer cells. nih.gov Given the lipophilic nature of the phenylbutadiynyl group, it is likely that "this compound" can readily partition into the lipid bilayer and enter the cell via passive diffusion. However, the possibility of its involvement in endocytic pathways, either as a single molecule or as part of an aggregate, cannot be ruled out.
To determine the precise uptake mechanism, studies using fluorescently labeled "this compound" in combination with inhibitors of different endocytic pathways would be necessary. Confocal microscopy could then be used to visualize its subcellular localization.
| Uptake Mechanism | Description | Examples of Compounds/Nanoparticles |
| Passive Diffusion | Movement across the cell membrane along a concentration gradient, without energy expenditure. | Small hydrophobic molecules, fullerene nanoparticles. eeer.orgeeer.org |
| Clathrin-Mediated Endocytosis | Receptor-mediated uptake into clathrin-coated vesicles. | Layered double hydroxide (B78521) nanoparticles, fullerene nanoparticles. eeer.orgeeer.orgnih.gov |
| Cdc42/GRAF-Dependent Endocytosis | A form of clathrin-independent endocytosis. | Paclitaxel-loaded lipid nanocapsules. nih.gov |
| Macropinocytosis | Non-specific uptake of large amounts of extracellular fluid and solutes. | Paclitaxel-loaded lipid nanocapsules. nih.gov |
This table outlines various cellular uptake mechanisms and examples of substances that utilize them.
Structure-Activity Relationship (SAR) Studies on Functional Derivatives (In Vitro)
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of "this compound" and evaluating the in vitro activity of the resulting derivatives, it is possible to identify the key structural features responsible for its biological effects.
For phenolic compounds, SAR studies have often focused on the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring. nih.gov For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry and the nature of the substituent on the piperazine (B1678402) ring were found to be critical for their analgesic activity. nih.gov Similarly, for a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides, optimization was based on in vitro potency against PDE4 and inhibition of TNF-alpha production.
For "this compound," SAR studies could involve:
Modification of the phenolic hydroxyl group: Esterification or etherification to investigate the importance of the free hydroxyl group for activity.
Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.
Modification of the phenylbutadiynyl tail: Altering the length of the polyyne chain or introducing substituents on the terminal phenyl group.
These studies would provide valuable information for the design of new analogues with enhanced potency and selectivity for specific biological targets.
Q & A
Q. What synthetic methodologies are effective for preparing 4-(Phenylbuta-1,3-diyn-1-yl)phenol?
Methodological Answer: Visible-light-induced cascade cyclization is a promising approach for synthesizing structurally related diyne-containing phenols. For example, 1-isocyano-2-(phenylbuta-1,3-diyn-1-yl)benzene was synthesized using blue LED irradiation (30W) with Cs₂CO₃ as a base and PC-4 as a photocatalyst in methanol . Key steps include:
Q. How can the structure of this compound be characterized?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and acetylene carbons (δ 70–100 ppm in ¹³C NMR).
- FTIR : Identify O-H stretching (~3200 cm⁻¹) and C≡C stretching (~2100 cm⁻¹).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the linear geometry of the butadiynyl group .
Q. What are the key reactivity trends of this compound in electrophilic substitution?
Methodological Answer: The phenol group directs electrophiles to the para position, while the electron-withdrawing butadiynyl group may deactivate the ring. For example:
- Halogenation : Use Br₂ in acetic acid to introduce bromine at the para-phenol position.
- Nitration : Monitor regioselectivity with HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid side reactions .
Advanced Research Questions
Q. How does the butadiynyl group influence photochemical behavior in material science applications?
Methodological Answer: The conjugated diyne system enables unique photophysical properties:
Q. What computational methods predict the compound’s electronic structure and reactivity?
Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:
Q. How can oxidative polycondensation be optimized for polymer synthesis?
Methodological Answer: Adapt methods from poly(4-NBAP) synthesis :
- Oxidant screening : Compare air (O₂), H₂O₂, and NaOCl in alkaline media (pH 10–12) at 50–90°C.
- Kinetic analysis : Use SEC to determine molecular weight distribution (Đ = 1.2–2.5).
- Thermal stability : Characterize via TGA (decomposition onset >200°C).
Data Contradiction and Optimization Challenges
Q. How to resolve discrepancies in reported reaction yields for diyne-containing phenols?
Methodological Answer: Discrepancies often arise from:
Q. Why do electrophilic substitution results vary across studies?
Methodological Answer: Variability is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophile stability vs. protic solvents (e.g., acetic acid).
- Substituent electronic effects : The butadiynyl group’s electron-withdrawing nature may compete with phenol’s activating effects, requiring mechanistic probes like Hammett plots .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Adapt guidelines from similar phenols :
- PPE : Use nitrile gloves (EN374 standard) and safety goggles.
- Storage : Keep in sealed containers in dry, dark conditions (<25°C) to prevent acetylene degradation.
- Ventilation : Ensure fume hood use during synthesis to avoid inhalation of volatile byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
